5,5-Dimethyl-1,4-dioxane-2-carboxylic acid
Description
Properties
IUPAC Name |
5,5-dimethyl-1,4-dioxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)4-10-5(3-11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTBHQKOBPEMDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CO1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,5-Dimethyl-1,4-dioxane-2-carboxylic acid (CAS No. 1509910-62-6) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by a dioxane ring structure with two methyl groups at the 5-position and a carboxylic acid group at the 2-position. This unique configuration may influence its interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as inflammation and apoptosis.
- Receptor Modulation : It could modulate the activity of receptors linked to signaling pathways that regulate cell growth and survival.
Antimicrobial Activity
Research has indicated that derivatives of dioxane compounds exhibit antimicrobial properties. For instance, studies have shown that related compounds can selectively target bacterial pathogens such as Chlamydia trachomatis and Neisseria meningitidis, suggesting that this compound might possess similar activity.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Dioxane Derivative A | Chlamydia trachomatis | 50 µg/mL |
| Dioxane Derivative B | Neisseria meningitidis | 16 µg/mL |
Cytotoxicity Assays
In vitro studies assessing cytotoxicity have demonstrated that certain dioxane derivatives can induce cell death in cancer cell lines. For example:
- Cell Line : H146 small-cell lung cancer
- IC50 : Values around 21-22 nM were reported for structurally similar compounds.
This suggests that this compound may also exhibit cytotoxic effects against cancer cells.
Case Studies
- Study on Anticancer Activity : A recent investigation explored the effects of dioxane derivatives on tumor growth in vivo. The study found that these compounds could induce tumor regression but required further optimization for enhanced efficacy.
- Antimicrobial Screening : Another research effort focused on screening various dioxane derivatives for antimicrobial activity against a range of pathogens. The results indicated promising selectivity towards certain bacterial strains while minimizing toxicity to human cells.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs of 5,5-Dimethyl-1,4-dioxane-2-carboxylic acid, highlighting differences in substituents, ring systems, and functional groups:
Key Observations:
- Ring System Differences: The 1,4-dioxane scaffold (as in the target compound) offers distinct stereoelectronic properties compared to 1,3-dioxane derivatives.
- Substituent Effects : The 5,5-dimethyl group in the target compound introduces steric hindrance, which may influence reactivity at the carboxylic acid site. In contrast, the 5-ethyl substituent in its 1,3-dioxane analog increases hydrophobicity, making it more suitable for lipid-soluble applications .
- Functional Group Modifications : Conversion of the carboxylic acid to a lithium salt (e.g., Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate) improves solubility in polar solvents, enabling use in aqueous-phase catalysis . Boronic ester derivatives (e.g., ) exhibit specialized bioactivity, diverging from the carboxylic acid’s role as a synthetic intermediate .
Physicochemical and Functional Comparisons
| Property | This compound | 5-Ethyl-1,3-dioxane analog | Lithium Salt Analog |
|---|---|---|---|
| Water Solubility | Low (free acid) | Very low | High |
| Melting Point | Not reported | Not reported | >200°C (estimated) |
| Reactivity | Esterification, amidation | Similar | Ionic interactions |
| Bioactivity | Limited data | Limited data | Enzyme inhibition |
Preparation Methods
Vapor-Phase Pyrolytic Ring Closure of α-Hydroxy Acid Oligomers
A prominent industrially relevant method involves the vapor-phase pyrolytic ring closure of α-hydroxy acid oligomers or their esters over fixed-bed catalysts at elevated temperatures (150–350 °C). This process yields cyclic 1,4-dioxane-2,5-diones, which are close structural analogs and precursors to 1,4-dioxane-2-carboxylic acids.
- Substrate: Esters or oligomers of α-hydroxy acids with methyl substitution at the 5-position.
- Catalysts: Aluminum oxides with varying silicon dioxide content (0–18%), zirconium oxide, titanium(IV) oxide, and molecular sieves.
- Reaction Conditions: Temperature range of 150–350 °C, vapor phase, contact time between 0.1 and 10 seconds, inert gas (preferably nitrogen) atmosphere.
- Mechanism: Thermal ring closure with dehydration, minimizing side reactions due to short contact time and vapor-phase conditions.
This method achieves high optical purity (50–100% enantiometric excess) and yields ranging from moderate to high (up to 75% selectivity in some cases) depending on catalyst and temperature optimization.
| Experiment No. | Catalyst Type | Temperature (°C) | Contact Time (s) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| 1 | D/A | 210 | 1.62 | 97 | 68 |
| 2 | D/A | 210 | 2.17 | 100 | 70 |
| 3 | D/A | 210 | 2.71 | 100 | 75 |
| 4 | D/A | 230 | 0.79 | 98 | 73 |
| 5 | D/A | 250 | 0.75 | 99 | 73 |
| 6 | D/B | 180 | 0.81 | 97 | 31 |
| 7 | D/B | 210 | 0.81 | 97 | 56 |
Note: Catalyst D/A and D/B refer to specific alumina-based catalysts with differing surface areas and compositions.
This data shows that catalyst D/A at 210 °C with contact times around 2 seconds provides optimal conversion and selectivity for the formation of cyclic dioxane derivatives, which can be further converted to 5,5-dimethyl-1,4-dioxane-2-carboxylic acid.
Acid-Catalyzed Dehydration of Propylene Glycol
Another practical laboratory-scale method involves the acid-catalyzed intramolecular dehydration of propylene glycol under controlled distillation conditions.
- Procedure: Concentrated sulfuric acid is added to pure propylene glycol, inducing dehydration and cyclization to form dimethyl-substituted 1,4-dioxane derivatives.
- Purification: The distillate is separated from water, and impurities are removed by treatment with bases such as sodium or potassium hydroxide to polymerize and precipitate impurities.
- Distillation: Fractional distillation between 117–120 °C yields purified dimethyl dioxane.
This method requires highly pure propylene glycol to avoid catalyst poisoning and side reactions. The reaction is sensitive to acid concentration due to the acid-labile nature of the product, necessitating careful neutralization post-reaction.
Catalytic Ring Closure via Esterification and Halide Reaction
Literature reports an alternative synthetic route involving:
- Preparation of α-hydroxy acid oligomers or esters.
- Reaction of carboxylic acid salts with halides to form intermediates.
- Subsequent catalytic ring closure over fixed-bed catalysts.
This method allows for unsymmetrical substitution patterns and can be tuned by varying the alkyl or aryl groups on the starting materials. The reaction proceeds at moderate temperatures (150–250 °C) under vapor-phase conditions and yields cyclic 1,4-dioxane-2,5-diones that can be hydrolyzed or further functionalized to yield the carboxylic acid derivative.
Alternative Routes and Catalysis
Research into Lewis acid and Brønsted acid catalysis for related dioxane derivatives indicates:
- Lewis acids such as Et2AlCl and ZrCl4 can promote cycloaddition and ring formation reactions efficiently.
- Brønsted acids, notably p-toluenesulfonic acid hydrate, show superior catalytic activity compared to weaker acids like acetic acid.
- These catalytic systems can be adapted for the synthesis of substituted dioxane carboxylic acids under mild conditions, though specific data on this compound is limited.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Catalysts/Acids | Yield/Selectivity | Notes |
|---|---|---|---|---|---|
| Vapor-phase pyrolytic ring closure | α-Hydroxy acid oligomers/esters | 150–350 °C, vapor phase | Alumina, ZrO2, TiO2, molecular sieves | Up to 75% selectivity | Industrial scale, high purity possible |
| Acid-catalyzed dehydration | Propylene glycol | Conc. H2SO4, distillation | Sulfuric acid | Moderate to high | Lab scale, sensitive to acid impurities |
| Esterification + halide reaction | Carboxylic acid salts + halides | 150–250 °C, vapor phase | Fixed-bed catalysts | 60–85% yields | Allows unsymmetrical substitution |
| Lewis/Brønsted acid catalysis | Various substituted precursors | Mild conditions, solvent-based | Et2AlCl, ZrCl4, p-TsOH·H2O | Variable | Emerging method, requires optimization |
Q & A
Q. What are the recommended synthetic routes for 5,5-Dimethyl-1,4-dioxane-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted diols with carboxylic acid derivatives. For optimization, factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) is critical to identify significant variables. Orthogonal experimental designs can reduce the number of trials while maintaining statistical validity . Structural validation via X-ray crystallography (as demonstrated for analogous dioxane-carboxylic acids) ensures accurate characterization .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques (NMR, IR) with chromatographic methods (HPLC, GC-MS) to assess purity. For crystal structure confirmation, single-crystal X-ray diffraction provides bond-length and angle data, as exemplified in studies of structurally related compounds like 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid . Thermogravimetric analysis (TGA) can further evaluate thermal stability.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow standard organic acid handling procedures: use fume hoods, wear nitrile gloves, and avoid skin/eye contact. Waste must be segregated and disposed via certified biohazard services. Safety guidelines from analogous carboxylic acids (e.g., adamantane-carboxylic acid) emphasize respiratory protection during combustion scenarios and proper ventilation .
Advanced Research Questions
Q. How can computational modeling enhance the study of this compound’s reactivity or supramolecular interactions?
- Methodological Answer : Density Functional Theory (DFT) simulations predict electronic properties and reaction pathways. Molecular dynamics (MD) simulations model solvation effects or crystal packing, as seen in studies of furandicarboxylic acid derivatives. Chemical software (e.g., Gaussian, Materials Studio) enables virtual screening of reaction conditions, reducing experimental trial costs .
Q. What experimental strategies resolve contradictions in solubility or stability data for this compound?
- Methodological Answer : Systematic comparison under controlled conditions (pH, solvent polarity, temperature) is key. For solubility discrepancies, employ phase diagrams or Hansen solubility parameters. Stability studies (e.g., accelerated aging under UV/humidity) paired with regression analysis identify degradation pathways . Cross-referencing with structurally similar compounds (e.g., 4,5-dimethoxypyridine-2-carboxylic acid) provides contextual insights .
Q. How can membrane separation technologies improve purification of this compound from complex mixtures?
- Methodological Answer : Nanofiltration or reverse osmosis membranes with tailored pore sizes selectively isolate the compound based on molecular weight (≈ 160.17 g/mol) and polarity. Process simulation tools (e.g., Aspen Plus) optimize parameters like transmembrane pressure and flow rate, aligning with CRDC subclass RDF2050104 on membrane technologies .
Q. What advanced statistical methods are suitable for analyzing multifactor experiments involving this compound?
- Methodological Answer : Multivariate regression or ANOVA identifies interactions between variables (e.g., catalyst type, reaction time). Response Surface Methodology (RSM) models nonlinear relationships, while machine learning algorithms (e.g., random forests) predict optimal synthesis conditions from high-dimensional datasets .
Methodological Considerations for Data Integrity
Q. How should researchers address variability in spectroscopic or crystallographic data across studies?
- Methodological Answer : Calibrate instruments using certified standards (e.g., NIST reference materials). For crystallography, refine data with software like SHELXL and report R-factors to ensure reproducibility. Cross-validate findings with independent techniques (e.g., comparing XRD with neutron diffraction) .
Q. What frameworks guide theoretical-computational alignment in mechanistic studies?
- Methodological Answer : Adopt iterative cycles where computational predictions inform experimental design and vice versa. For example, MD simulations of reaction intermediates can prioritize synthetic routes, as outlined in CRDC subclass RDF2050112 (reaction fundamentals) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
